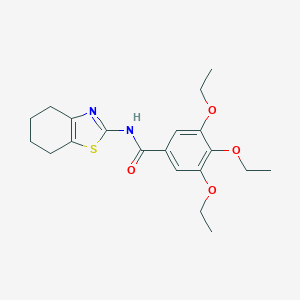
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential use in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to potential therapeutic applications in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit certain enzymes. Specifically, this compound is known to bind to the active site of enzymes such as carbonic anhydrase and acetylcholinesterase, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in pH and neurotransmitter levels.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can vary depending on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to changes in pH levels and the regulation of bicarbonate ions, while inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels and the regulation of muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to act as an inhibitor of certain enzymes. This can be useful in studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the potential therapeutic applications of this compound in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy. Another area of interest is the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential toxicity. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(thiophen-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Propiedades
Nombre del producto |
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
Fórmula molecular |
C15H15N3S2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-13(11(2)8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
Clave InChI |
AFRSFEXFOGGVHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)
![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)



![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)